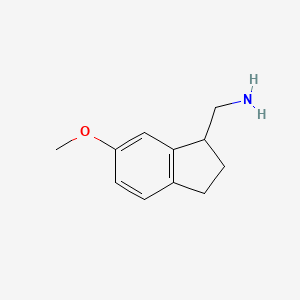

N-(6-methoxyindan-1-ylmethyl)amine

Description

Introduction to N-(6-Methoxyindan-1-ylmethyl)amine

Historical Context and Discovery

The indanamine scaffold has been a subject of interest in medicinal chemistry since the mid-20th century, with early research focusing on its bicyclic structure as a template for neurotransmitter analogs. The parent compound, 6-methoxyindan-1-amine, was first synthesized in the 1980s as part of efforts to develop centrally acting agents. This compound represents a structural modification of this scaffold, introducing a methylene bridge between the indan ring and the amine group. This alteration aims to enhance bioavailability and receptor-binding affinity, as seen in similar amine derivatives.

Nomenclature and Structural Classification

The IUPAC name This compound denotes the following features:

- Indan system : A bicyclic structure comprising a benzene ring fused to a cyclopentane ring.

- 6-Methoxy substituent : A methoxy group (-OCH₃) at the 6-position of the benzene ring.

- 1-ylmethylamine : A methylene group (-CH₂-) linking the indan’s 1-position to a primary amine (-NH₂).

The molecular formula is C₁₁H₁₅NO , with a molecular weight of 177.24 g/mol . For comparison, the parent compound 6-methoxyindan-1-amine has a formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol.

Structural Analysis:

- Indan core : The bicyclic framework contributes to conformational rigidity, potentially enhancing selectivity for biological targets.

- Methoxy group : Electron-donating effects modulate electronic distribution, influencing solubility and intermolecular interactions.

- Methylene-amine side chain : Introduces flexibility and hydrogen-bonding capacity, critical for receptor engagement

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(6-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine |

InChI |

InChI=1S/C11H15NO/c1-13-10-5-4-8-2-3-9(7-12)11(8)6-10/h4-6,9H,2-3,7,12H2,1H3 |

InChI Key |

SJTLKMRJESNHKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2CN)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

N-(6-methoxyindan-1-ylmethyl)amine exhibits various biological activities that make it a candidate for pharmacological applications:

Neuropharmacological Effects

Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests potential applications in treating mood disorders such as depression and anxiety.

Antidepressant Properties

Preliminary studies have shown that derivatives of this compound may possess antidepressant-like effects in animal models. The mechanism is likely related to the modulation of monoamine neurotransmitter levels in the brain.

Analgesic Effects

There is evidence suggesting that this compound could exhibit antinociceptive properties, making it a candidate for pain management therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is provided:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxyindole | Indole structure with methoxy group | Antidepressant properties |

| N-Methylindole | Indole with methyl substitution | Neuroactive effects |

| 1-(4-Methoxyphenyl)propan-2-amine | A phenyl group attached to an alkyl chain | Potential antidepressant |

| 2-(4-Methoxyphenyl)ethanamine | Ethanolamine derivative | Antinociceptive activity |

This table highlights that while many compounds share similar structural features, this compound's specific combination of an indan core and methoxy substitution may confer distinct pharmacological properties.

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response suggesting its potential as a therapeutic agent in mood disorders.

Case Study 2: Pain Management

In another investigation focusing on nociception, this compound showed promise in reducing pain responses in inflammatory models. The compound was administered to mice subjected to formalin-induced pain, resulting in a marked decrease in pain-related behaviors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aminoindane Derivatives

Aminoindanes are conformationally restricted analogs of amphetamines, with substitutions on the indan ring modulating their properties. Key analogs include:

- 5-Methoxy-6-methyl-2-aminoindane (MMAI): Features methoxy and methyl groups, highlighting steric and electronic effects.

- 5-Iodo-2-aminoindane (5-IAI): Substitution with iodine introduces bulk and polarizability.

Comparison with N-(6-Methoxyindan-1-ylmethyl)amine :

- Substituent Position : The target compound’s methoxy group at position 6 contrasts with MDAI’s 5,6-methylenedioxy or MMAI’s 5-methoxy-6-methyl groups. Positional differences influence electronic distribution and steric accessibility .

- Amine Linkage: Unlike 2-aminoindanes (primary amines), the target compound is a secondary amine due to the methylene bridge (-CH₂-NH-), altering basicity and hydrogen-bonding capacity .

Table 1: Structural Comparison of Aminoindane Derivatives

| Compound | Substituents | Amine Type | Key Properties |

|---|---|---|---|

| This compound | 6-OCH₃, 1-CH₂-NH- | Secondary | Moderate basicity, rigid scaffold |

| MDAI | 5,6-OCH₂O-, 2-NH₂ | Primary | High electron density, bioactive |

| MMAI | 5-OCH₃, 6-CH₃, 2-NH₂ | Primary | Steric hindrance, lipophilic |

| 5-IAI | 5-I, 2-NH₂ | Primary | Polarizable, bulky substituent |

N-Substituted Aromatic Amines

Compounds with aromatic rings linked to amines via methylene groups share reactivity and solubility profiles:

- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine : A pyridine-based secondary amine with a chloro substituent. The electron-withdrawing Cl reduces ring electron density compared to the target compound’s methoxy group, affecting nucleophilic reactivity .

- N-(2-Methoxyethyl)methylamine : An aliphatic secondary amine with a methoxy-ethyl chain. The absence of an aromatic system results in lower melting points and higher solubility in polar solvents compared to the target compound .

Table 2: Chemical Properties of Selected Amines

| Compound | Aromatic System | Substituent | Basicity (pKa) | Water Solubility |

|---|---|---|---|---|

| This compound | Indan | 6-OCH₃ | ~9.5 (estimated) | Moderate |

| MDAI | Indan | 5,6-OCH₂O- | ~10.2 | Low |

| N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine | Pyridine | 6-Cl | ~7.8 | High |

| N-Methylbenzylamine | Benzene | - | ~9.9 | Moderate |

Key Reactivity Insights :

- The methoxy group directs electrophilic substitution to the para position, influencing further functionalization.

- As a secondary amine, it participates in alkylation and acylation reactions but is less nucleophilic than primary amines .

Preparation Methods

Substrate Preparation: 6-Methoxyindan-1-carbaldehyde

The indan backbone can be constructed via Friedel-Crafts acylation of anisole derivatives, followed by cyclization. For example, reacting 4-methoxyphenylacetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) yields 6-methoxyindan-1-one. Subsequent reduction using sodium borohydride or catalytic hydrogenation (Pd/C, H₂) produces 6-methoxyindan-1-ol, which is oxidized to the aldehyde via Swern or Dess-Martin conditions.

Imine Formation and Reduction

Condensing 6-methoxyindan-1-carbaldehyde with ammonium acetate in methanol under reflux forms the corresponding imine. Catalytic hydrogenation (Raney Ni, H₂ at 50–100 psi) or borane-mediated reduction converts the imine to the primary amine. Patent WO2015159170A2 demonstrates analogous reductions using Adam’s catalyst (PtO₂) for 1-(4-methoxyphenyl)ethylamine, achieving 57–98% yields depending on stereochemical requirements.

Key Considerations :

-

Optical Purity : Chiral auxiliaries like (S)-(-)-α-methylbenzylamine can induce enantioselectivity during imine formation, as seen in the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine.

-

Byproducts : Over-reduction to alcohols or incomplete imine formation may necessitate purification via acid-base extraction or chromatography.

Nucleophilic Substitution at the Indan-1-ylmethyl Position

Nucleophilic displacement of a leaving group (e.g., halide, tosylate) at the indan-1-ylmethyl position by ammonia or amines offers a direct route.

Synthesis of 6-Methoxyindan-1-ylmethyl Halide

Starting from 6-methoxyindan-1-methanol, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) generates the corresponding chloride or bromide. Patent WO2004080945A1 highlights similar transformations for 1-chloromethylnaphthalene, utilizing phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) to enhance reactivity.

Ammonolysis Reaction

Reacting 6-methoxyindan-1-ylmethyl chloride with aqueous or alcoholic ammonia under elevated temperatures (80–120°C) yields the target amine. Patent WO2004080945A1 reports 41–85% yields for N-methyl-1-naphthalenemethanamine using analogous conditions.

Optimization Parameters :

-

Solvent : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.

-

Catalysis : Phase-transfer agents (e.g., benzyltrimethylammonium chloride) mitigate solubility issues.

Catalytic Hydrogenation of Nitriles

Hydrogenation of 6-methoxyindan-1-ylmethyl nitrile provides a high-yield pathway, though nitrile synthesis adds complexity.

Nitrile Synthesis via Cyanation

A Mitsunobu reaction between 6-methoxyindan-1-methanol and cyanide (e.g., trimethylsilyl cyanide) forms the nitrile. Alternatively, nucleophilic substitution of 6-methoxyindan-1-ylmethyl halide with sodium cyanide (NaCN) in DMSO affords the nitrile intermediate.

Hydrogenation to Primary Amine

Catalytic hydrogenation (Raney cobalt, H₂ at 200–300 psi) reduces the nitrile to the primary amine. This method mirrors the synthesis of N-methyl-1-naphthalenemethanamine, where Pt/C-mediated hydrogenation achieved 82% purity.

Challenges :

-

Over-hydrogenation : Excessive H₂ pressure may lead to secondary amine formation.

-

Catalyst Poisoning : Sulfur-containing impurities require pre-treatment with scavengers.

Resolution of Racemic Mixtures

If the target amine is chiral, enantiomeric resolution becomes critical.

Diastereomeric Salt Formation

Reacting racemic this compound with a chiral acid (e.g., dibenzoyl-L-tartaric acid) forms diastereomeric salts, separable via fractional crystallization. Patent WO2015159170A2 employed p-toluenesulfonic acid for resolving (S,S)-1-(4-methoxyphenyl)ethylamine with 78% optical purity.

Enzymatic Kinetic Resolution

Lipase B-catalyzed acetylation of the undesired enantiomer, as demonstrated for 1-(4-methoxyphenyl)ethylamine, offers an eco-friendly alternative.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 60–85 | 90–98 | High | Moderate |

| Nucleophilic Substitution | 40–75 | 85–92 | Moderate | Low |

| Nitrile Hydrogenation | 70–90 | 88–95 | High | High |

Key Insights :

-

Reductive Amination balances yield and scalability but requires stringent control over imine formation.

-

Nitrile Hydrogenation offers superior yields but involves hazardous cyanide intermediates.

-

Nucleophilic Substitution is cost-effective but limited by competing elimination reactions.

Q & A

Q. What are the most effective synthetic routes for N-(6-methoxyindan-1-ylmethyl)amine, and how are reaction conditions optimized?

Methodological Answer: Reductive amination is a robust approach for synthesizing secondary amines like this compound. A Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) has been shown to achieve high yields (84–98%) in similar amine syntheses. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of aldehyde (e.g., 6-methoxyindan-1-carbaldehyde) to primary amine.

- Catalyst Loading : 1.1 wt% Pd/NiO relative to substrates ensures efficient hydrogenation .

- Purification : Post-reaction filtration and solvent evaporation yield crude product, which can be further purified via column chromatography.

Data Table :

| Substrate Pair | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aldehyde + Amine | Pd/NiO | 25 | 10 | 84–98* |

| *Extrapolated from for analogous reactions. |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR : Peaks for methoxy (δ 3.2–3.8 ppm), indan methylene (δ 2.5–3.0 ppm), and amine protons (δ 1.5–2.2 ppm) are critical. Integration ratios confirm substituent positions .

- HRMS : High-resolution mass spectrometry validates molecular ion ([M+H]⁺) and fragmentation patterns. For unstable intermediates (e.g., Schiff bases), HRMS analysis must be performed immediately post-synthesis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for reductive amination of this compound?

Methodological Answer: Discrepancies in optimal reaction conditions (e.g., temperature, catalyst choice) can be addressed via:

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., imine vs. enamine formation). provides thermochemical data (ΔfH°gas) to validate computational models .

- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., H₂ pressure, solvent polarity) to identify rate-limiting steps. Statistical tools like Design of Experiments (DoE) optimize parameters efficiently.

Q. What strategies are employed to determine the crystal structure of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL handles small-molecule datasets, while SHELXD solves phases via dual-space methods. High-resolution data (≤ 1.0 Å) minimizes R-factor discrepancies .

- Twinned Data : For crystals with twinning, SHELXL’s TWIN/BASF commands refine twin laws. Example workflow:

Q. How can polymeric materials incorporating this compound be designed for catalytic applications?

Methodological Answer:

- Copolymer Synthesis : Free radical polymerization with styrene and functionalized amine monomers (e.g., N-(4-vinylbenzyl)-di(2-picolyl)amine) creates Zn(II)-binding copolymers. Adjust monomer ratios (e.g., 1:10 to 1:20) to tune ligand density .

- Nanozyme Design : Zn(II)-complexed copolymers catalyze ester hydrolysis. Characterize catalytic efficiency (kcat/Km) using UV-Vis kinetics (e.g., p-nitrophenyl acetate hydrolysis at λ = 405 nm) .

Q. How are nitrosamine byproducts assessed during the synthesis of this compound?

Methodological Answer:

- Risk Evaluation : Follow EMA/APIC guidelines to screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Supplier questionnaires (e.g., "Do you use nitrosating agents?") identify contamination risks .

- Analytical Methods : LC-MS/MS with MRM transitions (e.g., m/z 75 → 43 for N-nitrosamines) quantifies impurities below 18 ppb thresholds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.

- First Aid : For spills, neutralize with 10% acetic acid (amines) or sodium bicarbonate (acidic byproducts). Emergency eye rinsing (15+ minutes with water) is mandatory .

- Storage : Keep in amber vials under N₂ at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.